3H-1,2-Benzodithiol-3-one 1,1-dioxide
Overview
Description
Mechanism of Action
Target of Action
The primary target of the Beaucage reagent is the phosphoramidite moiety in the oligonucleotide synthesis process . The reagent acts as a sulfurizing agent, introducing a sulfur atom into the phosphoramidite moiety .
Mode of Action
The Beaucage reagent interacts with its targets by transferring a sulfur atom to the phosphoramidite moiety during the oligonucleotide synthesis process . This sulfur atom replaces one of the non-bridging oxygen atoms in the phosphate backbone of the oligonucleotide, resulting in the formation of a phosphorothioate linkage .
Biochemical Pathways
The Beaucage reagent plays a crucial role in the synthesis of phosphorothioate oligonucleotides, which are widely used in research and therapeutic applications . The introduction of phosphorothioate linkages into oligonucleotides increases their stability and resistance to nuclease degradation . This modification has been instrumental in the development of antisense and siRNA therapies .
Pharmacokinetics
The phosphorothioate oligonucleotides synthesized using the beaucage reagent exhibit increased stability and resistance to nuclease degradation, which can enhance their bioavailability for therapeutic applications .
Result of Action
The primary result of the Beaucage reagent’s action is the efficient synthesis of phosphorothioate oligonucleotides . These modified oligonucleotides have increased stability and nuclease resistance, making them useful for various applications, including antisense and siRNA therapies .
Action Environment
The action of the Beaucage reagent is typically carried out in an in vitro environment during the oligonucleotide synthesis process . The efficiency of the sulfurization reaction can be influenced by various factors, including the concentration of the reagent, the reaction time, and the presence of other reagents . The reagent is stable in aceton
Biochemical Analysis
Biochemical Properties
The Beaucage reagent plays a crucial role in the sulfurization of oligonucleotides, a process that involves the replacement of one non-bridging oxygen atom in the phosphodiester linkage of DNA or RNA by sulfur . This modification increases the stability of nucleic acids and enhances their resistance to nucleases .
Cellular Effects
The Beaucage reagent’s primary cellular effect is the creation of phosphorothioate linkages in nucleic acids, which can significantly impact cellular processes. For instance, it can increase the nuclease resistance of RNA, thereby enhancing the stability of nucleic acids . This can influence cell function by affecting gene expression and cellular metabolism.
Molecular Mechanism
The Beaucage reagent exerts its effects at the molecular level through its role in the sulfurization of oligonucleotides. It replaces the oxygen atom in the phosphodiester linkage of DNA or RNA with a sulfur atom, creating a phosphorothioate ester . This modification imparts nuclease resistance into the oligonucleotides .
Temporal Effects in Laboratory Settings
The Beaucage reagent is known for its high efficiency and fast reaction time . It has relatively poor stability in solution once installed on the DNA synthesizer . Despite this, it remains stable in acetonitrile solution in a silanized amber bottle .
Metabolic Pathways
The Beaucage reagent is involved in the sulfurization of oligonucleotides, a process that forms part of the metabolic pathways of nucleic acids . This process involves the replacement of an oxygen atom in the phosphodiester linkage of DNA or RNA with a sulfur atom .
Subcellular Localization
The Beaucage reagent is used in the synthesis of oligonucleotides, which can be found in various subcellular compartments depending on their function
Preparation Methods
Synthetic Routes and Reaction Conditions
Beaucage reagent is synthesized through the reaction of 3H-1,2-benzodithiol-3-one with sulfur dioxide. The reaction is typically carried out in an organic solvent such as acetonitrile under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, Beaucage reagent is produced in large quantities using automated synthesis equipment. The process involves the precise control of reaction parameters, including temperature, pressure, and solvent composition, to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Beaucage reagent primarily undergoes sulfurization reactions, where it introduces sulfur atoms into phosphorothioate linkages in oligonucleotides. This reaction is crucial for the synthesis of phosphorothioate oligonucleotides, which are more resistant to nuclease degradation compared to their natural counterparts .
Common Reagents and Conditions
The sulfurization reaction using Beaucage reagent is typically carried out in the presence of an organic solvent such as acetonitrile. The reaction conditions include a short reaction time (usually around 30 seconds) and a mild temperature to ensure high efficiency and minimal side reactions .
Major Products
The primary product of the sulfurization reaction with Beaucage reagent is phosphorothioate oligonucleotides. These modified oligonucleotides have enhanced stability and resistance to enzymatic degradation, making them valuable in various biological and medical applications .
Scientific Research Applications
Beaucage reagent has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Comparison with Similar Compounds
Beaucage reagent is compared with other sulfurizing agents such as 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) and 1,2,4-dithiazolidine-3,5-dione (DtsNH). While all these reagents are effective in introducing sulfur atoms into oligonucleotides, Beaucage reagent is preferred due to its high efficiency, fast reaction time, and widespread availability .
Similar Compounds
3-ethoxy-1,2,4-dithiazoline-5-one (EDITH): Known for its effectiveness at low concentrations and short reaction times.
1,2,4-dithiazolidine-3,5-dione (DtsNH): Another sulfurizing agent used in oligonucleotide synthesis.
Sulfurizing Reagent II (DDTT): An alternative reagent with improved stability and efficiency for RNA sulfurization.
Beaucage reagent remains a popular choice due to its proven track record and reliability in various applications.
Properties
IUPAC Name |
1,1-dioxo-1λ6,2-benzodithiol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3S2/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDOLRSMWHVKGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388381 | |
Record name | 1lambda~6~,2-Benzodithiole-1,1,3-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66304-01-6 | |
Record name | 1lambda~6~,2-Benzodithiole-1,1,3-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Beaucage reagent acts as a sulfur-transfer reagent, converting phosphite triesters to phosphorothioate triesters. [, , , , , ] This transformation is crucial in synthesizing phosphorothioate-containing oligonucleotides, which exhibit enhanced stability against enzymatic degradation compared to their natural phosphodiester counterparts. [, ]
A:
- Molecular Formula: C7H4O3S2 []
- Molecular Weight: 200.24 g/mol []
- Spectroscopic Data: Characterization typically involves 1H NMR, 13C NMR, and EI-MS. []
A: Research indicates its use in synthesizing various modified oligonucleotides, including phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides. [] Additionally, it has shown utility in preparing nucleoside monothiophosphates, dithiodiphosphates, and trithiotriphosphates using solid-supported phosphitylating reagents. []
ANone: Yes, several alternatives are available, including:
- Phenylacetyl disulfide (PADS) has been successfully used as a cost-effective replacement for large-scale oligonucleotide phosphorothioate synthesis. []
- 3-Ethoxy-1,2-dithiazoline-5-one (EDITH) has emerged as a potential alternative, demonstrating effectiveness in large-scale synthesis. []
- 1,2,4-Dithiazolidine-3,5-dione (DtsNH) offers advantages such as easy preparation, room temperature stability in acetonitrile, and effectiveness at low concentrations and short reaction times. []
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